molecular formula C23H29F B1585418 4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl CAS No. 81793-59-1

4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

Cat. No. B1585418
CAS RN: 81793-59-1
M. Wt: 324.5 g/mol
InChI Key: GIXAVGROVIRVPE-UHFFFAOYSA-N
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Description

“4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl” is a chemical compound with the molecular formula C23H29F . It appears as a white to light yellow powder or crystal .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . The compound also exhibits a mesomorphic range of 90.0 to 160.0°C .

Scientific Research Applications

Liquid Crystal Display (LCD) Technology

4-Fluoro-4’-(trans-4-pentylcyclohexyl)-1,1’-biphenyl: is a compound with mesomorphic properties, which means it exhibits phases that are intermediate between solid and liquid . These properties make it an ideal candidate for use in LCDs , where the alignment and physical properties of the liquid crystals can be manipulated to control the passage of light. The compound’s ability to transition between different mesophases at specific temperatures allows for precise control in display applications.

properties

IUPAC Name

1-fluoro-4-[4-(4-pentylcyclohexyl)phenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29F/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h10-19H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIXAVGROVIRVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30348048
Record name 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-4'-(trans-4-pentylcyclohexyl)-1,1'-biphenyl

CAS RN

81793-59-1
Record name 4'-Fluoro-4-(4-pentyl-cyclohexyl)-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30348048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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